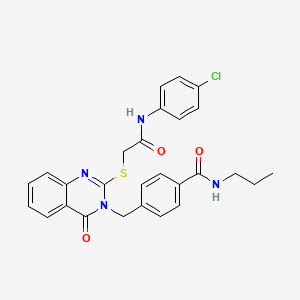

![molecular formula C9H16ClNO B2854593 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 399033-68-2](/img/structure/B2854593.png)

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

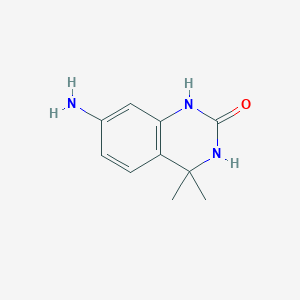

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is a chemical compound with the CAS Number: 399033-68-2 . It has a molecular weight of 189.68 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is 1S/C9H15NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h1-2,10H,3-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is a solid compound . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications

Analgesic Activity and Synthetic Studies

One of the earliest studies on related spiro heterocycles demonstrated significant analgesic activity in various assays, indicating the potential of spirocyclic compounds in pain management. The study focused on the structural activity relationships among various spiro heterocycles, highlighting the importance of the spiroannulated ether ring and the 2-amino-1,3-thiazine ring system in analgesic properties (Cohen et al., 1978).

Natural Product Synthesis

Research into the synthetic applications of spirocyclic compounds includes the stereoselective construction of optically active derivatives. These compounds serve as key intermediates for synthesizing nine-membered ring diterpenoids, showcasing the role of spirocyclic structures in complex natural product synthesis (Hirota et al., 1990).

Phytochemistry and Bioactive Compounds

In the realm of phytochemistry, new spirocyclic compounds were isolated from Gymnotheca involucrata, elucidated by comprehensive spectroscopic techniques. These studies contribute to our understanding of natural spirocyclic compounds and their potential applications in drug discovery and development (Zhang et al., 2018).

properties

IUPAC Name |

1-oxa-9-azaspiro[5.5]undec-3-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h1-2,10H,3-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORFZZRPRYIWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC=CCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)

![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2854528.png)